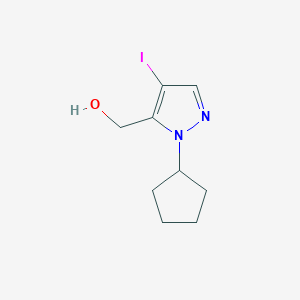

(2-Cyclopentyl-4-iodopyrazol-3-yl)methanol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2-cyclopentyl-4-iodopyrazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13IN2O/c10-8-5-11-12(9(8)6-13)7-3-1-2-4-7/h5,7,13H,1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMDIOVAYLBJQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=C(C=N2)I)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reduction of C3 Substituent:the Final Step, the Reduction of a Pyrazole 3 Carboxylate or 3 Carbaldehyde to the Corresponding Methanol, is Typically Achieved with Reducing Agents Like Lithium Aluminum Hydride Lialh₄ .researchgate.netwhile Often Stoichiometric, Catalytic Hydrogenation Using Catalysts Like Palladium on Carbon Pd/c or Raney Nickel Can Be Employed, Representing a Greener Alternative by Using Molecular Hydrogen As the Reductant.

Reactions Involving the C4-Iodo Moiety

The carbon-iodine bond at the C4 position of the pyrazole (B372694) ring is a prime site for the introduction of molecular complexity. As a versatile electrophile, this aryl iodide can participate in numerous metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming C-C bonds. nih.govmdpi.com The C4-iodo group of this compound makes it an excellent substrate for these transformations due to the high reactivity of aryl iodides in the initial oxidative addition step of the catalytic cycle. wikipedia.org

Suzuki-Miyaura Reaction: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, and has become one of the most utilized methods for constructing C-C bonds. wikipedia.orgnih.gov For this compound, a Suzuki-Miyaura reaction would involve coupling the C4-iodo position with various aryl or vinyl boronic acids. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the boronate species, and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgyonedalabs.com The mild reaction conditions and tolerance of various functional groups make this a highly effective strategy. nih.gov

Sonogashira Reaction: The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne. nih.govlibretexts.org This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org The C4-iodo group of the title compound would readily react with a range of terminal alkynes to produce 4-alkynylpyrazole derivatives. Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of alkynes (Glaser coupling). wikipedia.orgnih.gov

Heck Reaction: The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.orgnih.gov The reaction of this compound with alkenes such as acrylates, styrenes, or other olefins would lead to the formation of 4-alkenylpyrazoles. The mechanism involves oxidative addition, migratory insertion of the alkene into the Pd-C bond, followed by β-hydride elimination. nih.govlibretexts.org

| Reaction | Typical Palladium Catalyst | Ligand (if separate) | Base | Solvent | Typical Temperature |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | PPh₃, SPhos, XPhos | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF, H₂O | Room Temp. to 120 °C |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, piperidine, DIPA | THF, DMF, Toluene | Room Temp. to 100 °C |

| Heck | Pd(OAc)₂, PdCl₂ | P(o-tol)₃, PPh₃, P(t-Bu)₃ | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile, Toluene | 80 °C to 140 °C |

Copper-Catalyzed Coupling Reactions (e.g., C-O, C-N)

Copper-catalyzed Ullmann-type reactions are a classic and continually evolving method for forming carbon-heteroatom bonds, providing an alternative to palladium-based systems. nih.gov These reactions are particularly useful for constructing C-O and C-N linkages.

C-O Coupling: The formation of aryl ethers via copper-catalyzed coupling involves the reaction of an aryl halide with an alcohol or phenol. For this compound, this transformation would yield 4-alkoxy or 4-aryloxypyrazole derivatives. Modern protocols often employ copper(I) salts (e.g., CuI) in combination with a ligand, such as 1,10-phenanthroline (B135089) or an oxalohydrazide, and a base like cesium carbonate. nih.govorganic-chemistry.org These methods are often mild and can be performed with a wide range of primary and secondary alcohols. organic-chemistry.org

C-N Coupling: Copper-catalyzed C-N bond formation allows for the amination of aryl halides. The C4-iodo moiety can be coupled with a variety of nitrogen nucleophiles, including aliphatic and cyclic amines, azoles, and amino acids. nih.govorganic-chemistry.org A simple and effective system may use CuI as the catalyst with a ligand like ethylene (B1197577) glycol or α-benzoin oxime and a base such as K₃PO₄. nih.govorganic-chemistry.org These reactions are often tolerant of various functional groups and can sometimes be performed in an air atmosphere. organic-chemistry.org

| Coupling Type | Copper Source | Ligand | Base | Solvent | Typical Temperature |

|---|---|---|---|---|---|

| C-O Coupling | CuI, CuBr | 1,10-Phenanthroline, L-proline | Cs₂CO₃, K₂CO₃ | Toluene, Dioxane | 80 °C to 110 °C |

| C-N Coupling | CuI, Cu(OAc)₂ | Ethylene glycol, α-Benzoin oxime | K₃PO₄, Cs₂CO₃ | 2-Propanol, DMF | 60 °C to 100 °C |

Directed C-H Functionalization Strategies

Transition metal-catalyzed C-H bond functionalization is a powerful strategy that allows for the direct conversion of C-H bonds into new C-C or C-X bonds. nih.gov This approach often relies on a directing group within the substrate to position the metal catalyst in proximity to a specific C-H bond, ensuring high site selectivity. nih.gov In this compound, the C3-hydroxymethyl group or the pyrazole nitrogen atoms could potentially serve as directing groups.

While the C4 position is already functionalized, a directing group at C3 could facilitate the functionalization of the C5-H bond. For instance, the oxygen of the hydroxymethyl group could coordinate to a palladium catalyst, directing a C-H activation event at the adjacent C5 position. Such strategies have been used for the arylation, halogenation, and acetoxylation of C-H bonds proximal to a coordinating functional group. nih.gov

Reductive Dehalogenation and Other Transformations

Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom. For this compound, this would convert the compound to (2-Cyclopentylpyrazol-3-yl)methanol. This transformation can be useful for removing the iodine atom after it has served its synthetic purpose or for accessing the corresponding de-iodinated scaffold. This reaction is sometimes observed as an undesired side reaction during cross-coupling reactions. yonedalabs.com

Common methods for reductive dehalogenation of aryl iodides include:

Catalytic Hydrogenation: Using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas.

Metal Hydride Reagents: Using reducing agents like sodium borohydride (B1222165) (NaBH₄) with a catalyst or tributyltin hydride (Bu₃SnH).

Active Metals: Using zinc dust in the presence of an acid like acetic acid.

Transformations of the C3-Hydroxymethyl Group

The primary alcohol functionality at the C3 position offers a different set of synthetic opportunities, primarily centered around oxidation reactions to access higher oxidation states.

Oxidation Reactions to Carbonyl and Carboxylic Acid Derivatives

The C3-hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. These transformations provide access to key synthetic intermediates. organic-chemistry.org

Oxidation to Aldehyde: The partial oxidation of the primary alcohol to the corresponding aldehyde, (2-cyclopentyl-4-iodopyrazol-3-yl)carbaldehyde, requires the use of mild and controlled oxidizing agents to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include:

Pyridinium chlorochromate (PCC)

Dess-Martin periodinane (DMP)

Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine)

TEMPO-catalyzed oxidation

Oxidation to Carboxylic Acid: The complete oxidation of the primary alcohol to the carboxylic acid, 2-cyclopentyl-4-iodopyrazole-3-carboxylic acid, can be achieved using stronger oxidizing agents. organic-chemistry.org Research on related 2-(pyrazolyl)ethanols has shown that oxidation with potassium permanganate (B83412) (KMnO₄) can lead to the corresponding carboxylic acids. researchgate.net Other widely used reagents for this transformation include:

Jones reagent (CrO₃ in aqueous acetone/sulfuric acid)

Potassium permanganate (KMnO₄)

Ruthenium tetroxide (RuO₄), often generated in situ

A two-step, one-pot procedure involving oxidation to the aldehyde followed by treatment with sodium chlorite (B76162) (Pinnick oxidation).

| Target Functional Group | Oxidizing Reagent/System | Typical Conditions |

|---|---|---|

| Aldehyde | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temp. |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp. | |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C to Room Temp. | |

| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Basic aqueous solution, Heat |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to Room Temp. | |

| Pinnick Oxidation (of intermediate aldehyde) | NaClO₂, NaH₂PO₄, t-BuOH/H₂O |

Substitution Reactions of the Alcohol (e.g., Etherification, Esterification)

The primary alcohol functionality of this compound is a key site for synthetic modification. Standard organic transformations can be applied to yield a variety of ether and ester derivatives.

Etherification: The formation of ethers from the subject compound can be achieved under typical Williamson ether synthesis conditions. This involves the deprotonation of the alcohol with a suitable base, such as sodium hydride (NaH), to form an alkoxide intermediate, which is then subjected to nucleophilic substitution with an alkyl halide. The choice of solvent and temperature is crucial for optimizing yields and minimizing side reactions. An alternative route involves gas-phase etherification with an alcohol like methanol (B129727), catalyzed by zeolites, a method noted for being an environmentally conscious approach. researchgate.net

Esterification: The synthesis of esters from this compound can be readily accomplished through reaction with acyl chlorides or carboxylic anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. For example, reaction with benzoyl chloride would yield the corresponding benzoate (B1203000) ester. mdpi.com These reactions are typically high-yielding and proceed under mild conditions.

The following table outlines potential substitution reactions at the alcohol moiety.

| Reaction Type | Reagent | Typical Conditions | Expected Product |

| Etherification | 1. NaH 2. Methyl Iodide | THF, 0 °C to r.t. | (2-Cyclopentyl-4-iodopyrazol-3-yl)methoxymethane |

| Etherification | 1. NaH 2. Benzyl Bromide | DMF, 0 °C to r.t. | 3-(Benzyloxymethyl)-2-cyclopentyl-4-iodopyrazole |

| Esterification | Acetyl Chloride, Pyridine | Dichloromethane, 0 °C to r.t. | (2-Cyclopentyl-4-iodopyrazol-3-yl)methyl acetate |

| Esterification | Benzoic Anhydride, DMAP | Dichloromethane, r.t. | (2-Cyclopentyl-4-iodopyrazol-3-yl)methyl benzoate |

Conversion to Halomethyl, Aminomethyl, and Other Derivatized Forms

Beyond ethers and esters, the hydroxymethyl group serves as a precursor for other important functional groups, enhancing the synthetic utility of the molecule.

Hluoromethyl Derivatives: The alcohol can be converted into a halomethyl group, a versatile intermediate for further nucleophilic substitution reactions. For instance, reaction with thionyl chloride (SOCl₂) or a phosphorus halide like phosphorus tribromide (PBr₃) would yield the corresponding chloromethyl or bromomethyl derivative. The Appel reaction, using triphenylphosphine (B44618) and a carbon tetrahalide (e.g., CCl₄ or CBr₄), provides another mild method for this transformation.

Aminomethyl Derivatives: The synthesis of aminomethyl compounds can be approached via a two-step process. First, the alcohol is converted to a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base. The resulting intermediate can then be readily displaced by a primary or secondary amine to afford the desired aminomethyl pyrazole derivative. Direct reductive amination is a less common alternative for primary alcohols.

The table below summarizes these potential conversions.

| Target Derivative | Typical Reagents | Intermediate |

| Chloromethyl | SOCl₂ or PCl₅ | N/A |

| Bromomethyl | PBr₃ or CBr₄/PPh₃ | N/A |

| Tosyloxymethyl | TsCl, Pyridine | (2-Cyclopentyl-4-iodopyrazol-3-yl)methyl tosylate |

| Aminomethyl | 1. TsCl, Pyridine 2. R₂NH | Tosylate Intermediate |

Reactivity at the Pyrazole Nitrogen Atoms

The pyrazole ring contains two nitrogen atoms, but in this compound, the N-1 position is part of the aromatic system and bears a hydrogen in the parent pyrazole, while the N-2 position is substituted with a cyclopentyl group and has a lone pair of electrons that is more available for reaction. orientjchem.org

Further N-Functionalization and Quaternization Studies

The N-1 position in an N-substituted pyrazole is generally unreactive towards electrophiles under neutral or acidic conditions. orientjchem.org However, the N-2 nitrogen, being a Lewis basic site, can react with strong electrophiles such as potent alkylating agents (e.g., methyl triflate or trialkyloxonium salts) to form a quaternary pyrazolium (B1228807) salt. researchgate.net This quaternization introduces a positive charge into the heterocyclic ring, significantly altering the electronic properties and reactivity of the molecule. The reaction is an example of N-functionalization that modifies the core pyrazole structure. nih.govnih.gov

Coordination Chemistry Potential (Non-biological ligand applications)

Pyrazole derivatives are well-established ligands in coordination chemistry, capable of binding to a wide range of metal ions. researchgate.net The N-2 nitrogen atom of the pyrazole ring, with its accessible lone pair of electrons, is the primary coordination site. researchgate.net this compound can function as a monodentate ligand through this nitrogen atom.

Furthermore, the molecule possesses other potential donor sites. The oxygen atom of the hydroxymethyl group could participate in chelation to form a bidentate ligand, particularly with hard metal ions. The presence of the bulky cyclopentyl group at N-2 can induce significant steric hindrance, influencing the geometry of the resulting metal complexes and potentially leading to unique catalytic or material properties. bohrium.com The iodo-substituent at C-4 could also engage in weaker halogen bonding interactions, further stabilizing supramolecular assemblies in the solid state. mdpi.com The versatility of pyrazole-based ligands allows for the construction of diverse coordination complexes, including mononuclear and polynuclear structures. nih.gov

Chemoselective and Regioselective Considerations in Reactivity

The presence of multiple reactive sites in this compound makes chemoselectivity a critical consideration in its synthetic transformations. ias.ac.in For example, when treating the molecule with a strong organometallic base like n-butyllithium, several outcomes are possible: deprotonation of the alcohol, lithium-iodine exchange at the C-4 position, or deprotonation at the C-5 position of the pyrazole ring. The reaction conditions—including temperature, solvent, and stoichiometry—will determine the major product. Typically, at low temperatures, the fastest reaction, proton abstraction from the alcohol, is favored.

Regioselectivity is a key factor in reactions involving the pyrazole ring itself. researchgate.net While the N-2 position is already functionalized, any reaction targeting the ring's carbon atoms must consider the directing effects of the existing substituents. For instance, electrophilic aromatic substitution on the pyrazole ring is generally difficult but would likely be directed to the C-5 position. The synthesis of pyrazoles often involves controlling the regioselective cyclocondensation of 1,3-dicarbonyl compounds with substituted hydrazines. acs.orgnih.gov In the case of the pre-formed this compound, regioselectivity would be most relevant in metal-catalyzed cross-coupling reactions, where the C-I bond is the established reactive site for transformations like Suzuki, Heck, or Sonogashira couplings.

Mechanistic Investigations of Key Transformations

While specific mechanistic studies on this compound are not extensively documented, the mechanisms of its key transformations can be inferred from well-established organic chemistry principles and studies on analogous pyrazole systems.

Alcohol Substitution: Esterification and etherification reactions at the primary alcohol are expected to proceed through standard nucleophilic acyl substitution and Williamson ether synthesis (Sₙ2) mechanisms, respectively.

Quaternization: The N-functionalization at the N-2 position to form a pyrazolium salt is a classic Sₙ2 reaction, where the nitrogen's lone pair acts as the nucleophile attacking the alkylating agent.

Metal-Catalyzed Coupling: Transformations involving the C-4 iodo group, such as palladium-catalyzed cross-coupling reactions, would follow established catalytic cycles. These typically involve oxidative addition of the C-I bond to the low-valent metal center, followed by transmetalation (for Suzuki or Stille coupling) or migratory insertion (for Heck or Sonogashira coupling), and concluding with reductive elimination to yield the product and regenerate the catalyst.

Pyrazole Ring Formation: Although the pyrazole ring is already formed in the title compound, it is relevant to note that mechanistic studies on pyrazole synthesis often point to complex pathways. For instance, some metal-mediated syntheses involve oxidation-induced N-N bond formation on a metal template, a process that can be rate-limited by the initial oxidation step. nih.govumn.edursc.orgresearchgate.net

Understanding these fundamental mechanisms is crucial for predicting reactivity and for the rational design of synthetic routes to new derivatives of this compound.

Despite a comprehensive search for scientific literature, no specific information was found regarding the reaction pathways, intermediates, transition state analysis, or kinetic studies of the chemical compound this compound.

The conducted searches did not yield any dedicated studies or detailed data on the reactivity and transformational chemistry of this particular molecule. Consequently, the elucidation of its reaction pathways, the identification of intermediates, and the analysis of its transition states and kinetic properties could not be performed.

Therefore, the detailed article as outlined in the prompt, including data tables on reaction pathways and kinetic studies, cannot be generated at this time due to the absence of available research data for this compound. Further experimental investigation would be required to establish the chemical behavior of this compound.

Utilization as a Versatile Synthetic Building Block for Complex Molecules (Excluding biological applications)

The intrinsic functionalities of this compound, namely the C4-iodo and C3-hydroxymethyl groups, render it a highly adaptable precursor for the synthesis of intricate molecular architectures. The presence of the iodine atom at the 4-position of the pyrazole ring is particularly significant, as it serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, are powerful tools for the elaboration of the pyrazole core. The C-I bond in this compound is susceptible to oxidative addition to a low-valent transition metal catalyst (e.g., palladium or copper), initiating a catalytic cycle that can introduce a wide range of substituents at the C4-position. For instance, reaction with an arylboronic acid (Suzuki coupling) would yield a 4-aryl derivative, while coupling with a terminal alkyne (Sonogashira coupling) would introduce an alkynyl moiety. These transformations are pivotal in constructing complex, sterically hindered molecules that are of interest in materials science and coordination chemistry.

The hydroxymethyl group at the C3-position offers another avenue for synthetic diversification. It can be readily oxidized to an aldehyde or a carboxylic acid, providing entry into a host of subsequent transformations such as Wittig reactions, reductive aminations, and amide bond formations. Alternatively, the hydroxyl group can be converted into a leaving group (e.g., a tosylate or mesylate), enabling nucleophilic substitution reactions to introduce a variety of functional groups.

The interplay between the reactivity of the iodo and hydroxymethyl groups allows for sequential and orthogonal functionalization strategies, enabling the construction of highly substituted and complex pyrazole-based molecules.

Table 1: Potential Cross-Coupling Reactions of this compound

| Cross-Coupling Reaction | Coupling Partner | Resulting C4-Substituent | Potential Application Area |

| Suzuki Coupling | Arylboronic Acid | Aryl | Organic Electronics |

| Sonogashira Coupling | Terminal Alkyne | Alkynyl | Functional Polymers |

| Heck Coupling | Alkene | Alkenyl | Molecular Scaffolding |

| Stille Coupling | Organostannane | Aryl, Vinyl | Ligand Synthesis |

| Buchwald-Hartwig Amination | Amine | Amino | Catalyst Precursors |

Precursor to Novel Heterocyclic Systems

The strategic placement of reactive functional groups in this compound makes it an ideal starting material for the synthesis of novel fused heterocyclic systems. Intramolecular cyclization reactions, often triggered by the functionalization of either the iodo or the hydroxymethyl group, can lead to the formation of pyrazolo-fused rings.

For example, Sonogashira coupling of the C4-iodo position with a terminal alkyne bearing a suitably positioned nucleophile (e.g., a hydroxyl or amino group) could be followed by an intramolecular cyclization to afford a pyrazolo[4,3-c]furan or pyrazolo[4,3-c]pyrrole derivative. Similarly, functionalization of the C3-hydroxymethyl group to an appropriate tethered electrophile or nucleophile could initiate cyclization onto the pyrazole ring or a substituent introduced at the C4-position.

These novel heterocyclic systems, with their well-defined three-dimensional structures and potential for extended π-conjugation, are of significant interest in the development of new organic materials with tailored electronic and photophysical properties.

Role in the Design and Synthesis of Pyrazole-Based Ligands for Catalysis (Non-biological systems)

Pyrazole derivatives are well-established as effective ligands in coordination chemistry and catalysis. The two nitrogen atoms of the pyrazole ring can coordinate to a metal center, and the substituents on the ring can be used to modulate the steric and electronic properties of the resulting metal complex.

This compound serves as a valuable precursor for the synthesis of bespoke pyrazole-based ligands. The bulky cyclopentyl group at the N2-position provides significant steric hindrance around a coordinated metal center, which can influence the selectivity of a catalytic reaction. The hydroxymethyl group at the C3-position can act as a hemilabile coordinating group or be further functionalized to introduce additional donor atoms, leading to the formation of bidentate or tridentate ligands.

Furthermore, the C4-iodo position is a key site for introducing phosphine, amine, or other coordinating groups via cross-coupling reactions. This allows for the creation of a diverse library of pyrazole-based ligands with varying steric and electronic profiles, which can be screened for their efficacy in a range of catalytic transformations, such as cross-coupling reactions, hydrogenation, and polymerization.

Table 2: Synthetic Strategies for Pyrazole-Based Ligands from this compound

| Modification Site | Reaction Type | Introduced Functional Group | Ligand Type |

| C4-Iodo | Buchwald-Hartwig Amination | -NR2 | N-donor |

| C4-Iodo | Sonogashira Coupling | -C≡C-PR2 | P,N-donor |

| C3-Hydroxymethyl | Etherification | -CH2-O-CH2-Py | N,N-donor |

| C3-Hydroxymethyl | Esterification | -CH2-O-C(O)-R | O-donor |

Exploration in Chemical Probe Molecule Development (For chemical mechanism studies, not biological imaging/assays)

The development of chemical probes is crucial for elucidating the mechanisms of chemical reactions. The unique substitution pattern of this compound makes it an interesting candidate for the design of such probes.

The C-I bond can be exploited for the introduction of reporter groups or functionalities that can participate in or be monitored during a chemical transformation. For example, the iodine atom could be replaced with a group that undergoes a specific and observable reaction under certain conditions, thereby providing insight into the reaction mechanism.

Moreover, the combination of the sterically demanding cyclopentyl group and the functionalizable hydroxymethyl group allows for the creation of molecules with well-defined shapes and reactivities. These can be used to probe the steric and electronic requirements of a catalytic active site or to study non-covalent interactions in solution.

Contributions to Supramolecular Chemistry and Advanced Materials (Focus on chemical interactions and polymer precursors)

The field of supramolecular chemistry relies on the predictable and directional non-covalent interactions between molecules to form well-ordered assemblies. Pyrazole derivatives are known to participate in hydrogen bonding through their N-H tautomers; however, in N-substituted pyrazoles like the title compound, other interactions become dominant.

The cyclopentyl group can engage in van der Waals interactions and influence the packing of the molecules in the solid state. The hydroxymethyl group is a prime candidate for forming strong hydrogen bonds, acting as both a donor and an acceptor. The iodine atom can participate in halogen bonding, a directional non-covalent interaction with a Lewis basic site. The interplay of these interactions can be used to design and construct novel supramolecular architectures, such as liquid crystals or porous organic frameworks.

Furthermore, this compound can serve as a monomer or a precursor for the synthesis of advanced polymers. The hydroxymethyl group can be used for polyester or polyurethane formation, while the iodo group can be a site for polymerization via cross-coupling reactions, leading to the formation of conjugated polymers with potential applications in organic electronics.

Computational and Theoretical Investigations of 2 Cyclopentyl 4 Iodopyrazol 3 Yl Methanol

Electronic Structure and Bonding Analysis

The electronic characteristics of a molecule are fundamental to its reactivity and intermolecular interactions. Analyses such as Frontier Molecular Orbital (FMO) theory and electrostatic potential mapping reveal regions of electron density and susceptibility to chemical attack.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, positing that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgnumberanalytics.com The energy and spatial distribution of these orbitals provide critical information about a molecule's nucleophilic and electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For (2-Cyclopentyl-4-iodopyrazol-3-yl)methanol, the HOMO is expected to be localized primarily on the electron-rich pyrazole (B372694) ring and the iodine atom, which possesses lone pairs of electrons. The electron-donating nature of the N-cyclopentyl group can further elevate the energy of the HOMO. Conversely, the LUMO is anticipated to be distributed over the pyrazole ring, with a significant contribution from the C-I bond's antibonding orbital (σ*). This distribution makes the carbon atom attached to the iodine susceptible to nucleophilic attack.

Computational studies on similar pyrazole derivatives using methods like Density Functional Theory (DFT) are employed to quantify these properties. researchgate.netresearchgate.net Analysis of the FMOs helps predict how the molecule will behave in various chemical reactions, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions at the iodo position. researchgate.netresearchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Properties for Substituted Pyrazoles

This table presents representative data based on computational studies of analogous pyrazole structures to illustrate expected values.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity). |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Correlates with chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

| Reactivity Index | Moderate | Derived from the energy gap, suggesting the molecule is reactive under specific conditions. |

The distribution of electron density within this compound is non-uniform due to the differing electronegativities of its constituent atoms and the electronic effects of its substituents. A Molecular Electrostatic Potential (MEP) map visually represents this charge distribution, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net

In this molecule, the most negative electrostatic potential (typically colored red on an MEP map) is expected around the pyridine-like nitrogen atom of the pyrazole ring and the oxygen atom of the hydroxymethyl group. rsc.org These sites are prone to interaction with electrophiles or participation in hydrogen bonding as acceptors. rsc.org

Conversely, regions of positive potential (colored blue) are anticipated around the hydrogen atom of the hydroxymethyl group, making it a potential hydrogen bond donor. A significant feature of halogenated aromatic compounds is the presence of a "σ-hole," an electropositive region on the outermost portion of the halogen atom (iodine, in this case) along the axis of the C-I bond. walisongo.ac.idresearchgate.net This σ-hole arises from the anisotropic distribution of electron density around the iodine atom and makes it capable of engaging in halogen bonding, a type of non-covalent interaction. walisongo.ac.idpreprints.org

Table 2: Predicted Partial Atomic Charges on Key Atoms

Partial charges are calculated using computational methods to quantify electron distribution. Values are hypothetical and for illustrative purposes.

| Atom/Group | Predicted Partial Charge (a.u.) | Implication |

| Pyridine-like Nitrogen (N2) | -0.25 | Nucleophilic center, hydrogen bond acceptor. |

| Iodine (I) | -0.05 | Overall slightly negative, but possesses a positive σ-hole. |

| Oxygen (Hydroxymethyl) | -0.60 | Strong nucleophilic center, hydrogen bond acceptor. |

| Hydrogen (Hydroxymethyl) | +0.45 | Electrophilic center, hydrogen bond donor. |

| Carbon (C4-I) | +0.15 | Electrophilic site for nucleophilic attack. |

Conformational Analysis and Steric Effects

The three-dimensional structure and flexibility of a molecule are critical determinants of its biological activity and physical properties. Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that result from rotation around single bonds. chemistrysteps.com

For this compound, conformational flexibility arises primarily from two sources: the puckering of the cyclopentyl ring and the rotation around the single bonds connecting the substituents to the pyrazole core. The cyclopentyl ring is not planar and typically adopts non-planar conformations like the "envelope" or "twist" forms to alleviate torsional strain. dalalinstitute.commaricopa.edu The energy barrier between these conformations is low, allowing for rapid interconversion at room temperature. dalalinstitute.com

Further flexibility comes from rotation around the N1-C(cyclopentyl) bond and the C3-C(hydroxymethyl) bond. Computational potential energy surface (PES) scans can identify the most stable conformers (local minima) by calculating the energy as a function of these rotational angles (dihedral angles). Low-energy conformations will be those that minimize steric repulsion between the bulky substituents.

Table 3: Key Dihedral Angles and Their Influence on Conformation

This table outlines the key rotational axes and their impact on molecular shape.

| Dihedral Angle | Description | Expected Low-Energy Orientation |

| C5-N1-C(cyclo)-C(cyclo) | Rotation of the cyclopentyl ring relative to the pyrazole ring. | The cyclopentyl ring is likely to be twisted out of the pyrazole plane to minimize steric clash. |

| N2-C3-C(CH₂OH)-O | Rotation of the hydroxymethyl group. | Staggered conformations relative to the C3-N2 bond are favored over eclipsed ones. |

| C(cyclo)-N1-N2-C3 | Torsion within the pyrazole ring. | Close to 0° or 180°, indicating a high degree of planarity for the core ring. |

Reaction Pathway Modeling and Energetics

Computational chemistry can model the entire course of a chemical reaction, providing a detailed picture of the mechanism and associated energy changes. By mapping the potential energy surface, researchers can identify transition states—the highest energy points along the reaction coordinate—and calculate the activation energy, which determines the reaction rate. tandfonline.com

For this compound, several reactions are of synthetic interest. A prominent example is the palladium-catalyzed Suzuki or Sonogashira cross-coupling reaction at the C4-iodo position, a common method for forming new carbon-carbon bonds. researchgate.net Computational modeling of such a reaction would involve calculating the energies of all intermediates and transition states in the catalytic cycle (e.g., oxidative addition, transmetalation, reductive elimination).

Another potential reaction involves the hydroxymethyl group, such as its oxidation to an aldehyde or esterification. Theoretical modeling could compare the activation barriers for different oxidizing agents or catalysts, helping to predict reaction outcomes and optimize conditions. Studies on the mechanism of iodination of the pyrazole ring itself have also been conducted, revealing pathways that can involve the pyrazole anion. sci-hub.seacs.org These computational insights are invaluable for designing efficient synthetic routes and understanding reaction mechanisms at a molecular level. beilstein-journals.org

Table 4: Hypothetical Energetics for a Suzuki Coupling Reaction Pathway

Illustrative relative energies for key steps in a palladium-catalyzed cross-coupling reaction at the C4-I position.

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants + Pd(0) Catalyst | 0.0 | Starting materials. |

| 2 | Oxidative Addition TS | +15.5 | Transition state for the insertion of palladium into the C-I bond. |

| 3 | Oxidative Addition Intermediate | -5.2 | A stable intermediate where palladium is bound to the pyrazole. |

| 4 | Transmetalation TS | +12.0 | Transition state for the transfer of the organic group from boron to palladium. |

| 5 | Reductive Elimination TS | +18.0 | The rate-determining transition state leading to product formation. |

| 6 | Products + Pd(0) Catalyst | -25.0 | The final coupled product and regenerated catalyst. |

Computational Prediction of Regio- and Chemoselectivity

Computational models are instrumental in predicting the outcomes of chemical reactions involving complex molecules like this compound. Predicting regio- and chemoselectivity is crucial for planning efficient synthetic routes. rsc.org The pyrazole ring, with its distinct nitrogen and carbon atoms, presents multiple potential sites for electrophilic or nucleophilic attack.

Regioselectivity in Synthesis: The synthesis of substituted pyrazoles often involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines or [3+2] cycloaddition reactions. chim.itnih.gov The final substitution pattern on the pyrazole ring is highly dependent on reaction conditions and the nature of the reactants. Computational analysis, particularly DFT, can be employed to model the reaction pathways for the synthesis of this compound. By calculating the activation energies for the formation of different possible regioisomers, a prediction can be made as to which isomer will be the major product. For instance, in the reaction of a substituted hydrazine (B178648) with a β-ketoester, theoretical calculations can determine whether the reaction will predominantly yield the 1,3,5-substituted pyrazole or other isomers. nih.gov

Chemoselectivity in Further Reactions: The functional groups of this compound—the iodinated pyrazole ring, the N-cyclopentyl group, and the hydroxymethyl group—offer various sites for subsequent reactions.

Electrophilic Aromatic Substitution: The pyrazole ring is π-excessive and generally reacts with electrophiles at the C4 position. However, since this position is already occupied by an iodine atom, computational models can predict the feasibility and preferred site of further electrophilic attack under forcing conditions.

Nucleophilic Attack: While less common for the pyrazole ring itself, computational analysis of the molecule's electrostatic potential (MEP) map can identify electron-deficient regions susceptible to nucleophilic attack. aip.orgresearchgate.net

Reactivity of Substituents: Theoretical models can compare the reactivity of the C-I bond versus the hydroxyl group. For example, calculations can predict the conditions under which a cross-coupling reaction at the C-I bond would be favored over the oxidation or substitution of the methanol (B129727) group.

DFT calculations can elucidate the relative nucleophilicities of the nitrogen atoms and the N-aryl (or N-alkyl) moiety, which are critical factors governing the periselectivity of cycloaddition reactions in related systems. chim.it This type of analysis would be directly applicable to understanding the reactivity of the pyrazole core in this compound.

| Position of Substitution | Calculated Relative Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|

| C4 | 0.0 (Reference) | Yes |

| C5 | +12.5 | No |

Transition State Computations for Mechanistic Insights

Transition state theory is a cornerstone of mechanistic chemistry, and computational methods allow for the precise location and characterization of transition state structures. For reactions involving this compound, these calculations can provide a detailed, step-by-step understanding of how chemical bonds are formed and broken.

Mechanistic studies on pyrazole synthesis have utilized DFT calculations to explore the molecular mechanisms of reactions like [3+2] cycloadditions. researchgate.net These studies show that such reactions often proceed through a one-step, asynchronous transition state. researchgate.net This level of detail is invaluable for understanding how the cyclopentyl and iodo substituents might influence the reaction mechanism.

For instance, in the synthesis of pyrazoles via oxidation-induced N-N coupling, kinetic and mechanistic studies reveal that the initial oxidation step can be rate-determining. nih.govrsc.orgumn.edu Computational modeling of this process for a precursor to this compound would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants, intermediates, and products.

Transition State Search: Locating the saddle point on the potential energy surface that connects reactants to intermediates or products. This is the transition state.

Frequency Analysis: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

By comparing the computed activation energies for different proposed mechanisms, the most likely reaction pathway can be identified. This approach has been used to distinguish between disproportionation and direct oxidation pathways in metal-mediated pyrazole synthesis. nih.gov

| Parameter | Value | Interpretation |

|---|---|---|

| Activation Energy (ΔG‡) | 22.5 kcal/mol | Energy barrier for the reaction to occur. |

| Transition State Imaginary Frequency | -350 cm⁻¹ | Confirms the structure is a true transition state. |

| Key Bond Distance in TS (e.g., N-N) | 1.85 Å | Indicates the extent of bond formation/breaking at the transition state. |

Advanced Spectroscopic Parameter Prediction

Computational chemistry provides powerful tools for predicting spectroscopic data, which is essential for structure elucidation and for understanding the electronic and vibrational properties of a molecule. nih.gov For this compound, DFT calculations can predict NMR and IR spectra with a high degree of accuracy. researchgate.netnih.gov

NMR Spectra Prediction: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of each nucleus. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. uncw.edu These predictions are invaluable for:

Assigning peaks in experimental spectra, especially for complex molecules.

Distinguishing between potential isomers.

Understanding the electronic effects of the substituents (cyclopentyl, iodo, and hydroxymethyl groups) on the pyrazole ring.

Studies on 4-halogenated pyrazoles have shown a good correlation between DFT-predicted and experimental ¹H NMR data. mdpi.comresearchgate.net For example, calculations can replicate the trend of chemical shifts for the ring protons as the halogen at the C4 position is changed. mdpi.com

IR Spectra Prediction: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the positions and intensities of IR absorption bands. jocpr.com This is useful for:

Identifying characteristic functional group vibrations (e.g., O-H stretch of the methanol group, C-H stretches of the cyclopentyl group, and pyrazole ring vibrations).

Understanding how factors like hydrogen bonding might shift vibrational frequencies. Calculations on pyrazole monomers show an N-H stretching frequency around 3400–3500 cm⁻¹, but this frequency decreases significantly in the solid state due to hydrogen bonding. mdpi.com

Analyzing complex spectral regions where multiple vibrational modes overlap, a phenomenon known as Fermi resonance. researchgate.net

| Parameter | Predicted Value | Typical Experimental Range |

|---|---|---|

| ¹H NMR (H5 proton, ppm) | 7.75 | 7.6 - 7.9 |

| ¹³C NMR (C4 carbon, ppm) | 65.2 | 63 - 68 |

| IR Freq. (O-H stretch, cm⁻¹) | 3650 (gas phase) | 3200 - 3600 (condensed phase) |

| IR Freq. (C-I stretch, cm⁻¹) | 580 | 500 - 600 |

Validation and Refinement of Computational Models with Experimental Data

The reliability of computational predictions hinges on their validation against experimental results. The process of comparing theoretical data with experimental measurements is a critical feedback loop that helps refine computational models and improve their predictive power. nih.gov

For pyrazole derivatives, numerous studies have demonstrated a strong correlation between theoretical predictions and experimental findings. researchgate.net

Structural Validation: The optimized molecular geometry calculated by methods like DFT can be compared with crystallographic data from X-ray diffraction if single crystals of this compound are available. Parameters such as bond lengths and angles from the computational model are expected to align well with experimental values. researchgate.net

Spectroscopic Validation: As discussed previously, predicted NMR and IR spectra are routinely compared with experimental spectra. mdpi.com Discrepancies between predicted and observed values can point to specific molecular interactions not accounted for in the initial model, such as strong solvent effects or intermolecular hydrogen bonding. For example, a significant deviation in the O-H stretching frequency in the IR spectrum would suggest that the computational model (perhaps run in the "gas phase") needs to be refined to include solvent or solid-state effects. mdpi.com

Reactivity Validation: The predictions of regio- and chemoselectivity can be validated by performing the reaction experimentally and analyzing the product distribution. If the experimental outcome does not match the prediction based on activation energies, it may indicate that the proposed mechanism is incomplete or that kinetic versus thermodynamic control needs to be considered more carefully.

This iterative process of prediction, experimentation, and refinement leads to more robust and accurate computational models that can be used with greater confidence to predict the properties and reactivity of new, unstudied molecules within the same chemical class. nih.govrsc.org

Future Research Directions and Emerging Trends

Development of More Sustainable and Efficient Synthetic Routes

The future synthesis of (2-Cyclopentyl-4-iodopyrazol-3-yl)methanol and its derivatives will likely prioritize green chemistry principles to minimize environmental impact. nih.govresearchgate.net Traditional synthetic methods for pyrazoles often involve hazardous solvents, high temperatures, and lengthy reaction times, which are both costly and environmentally burdensome. researchgate.net

Future research will likely focus on the following sustainable approaches:

Microwave and Ultrasonic Assistance: These techniques can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netbenthamdirect.com

Green Solvents: The use of water, ionic liquids, or other environmentally benign solvents can replace hazardous organic solvents traditionally used in heterocyclic synthesis. nih.govresearchgate.netthieme-connect.com Multicomponent reactions in aqueous media are particularly valuable in this regard. researchgate.net

Catalyst Innovation: The development of recyclable and reusable catalysts, such as magnetic nanocatalysts, can streamline purification processes and reduce waste. researchgate.net

Atom Economy: One-pot multicomponent reactions are gaining traction as they are inherently more atom-economical, combining multiple synthetic steps without isolating intermediates. nih.gov

By adopting these strategies, the synthesis of this compound can become more efficient, cost-effective, and environmentally responsible. benthamdirect.com

| Synthesis Strategy | Advantages | Key Features |

| Microwave-Assisted Synthesis | Reduced reaction time, increased yields. | Use of microwave irradiation for heating. |

| Ultrasonic-Assisted Synthesis | Energy efficiency, mild reaction conditions. | Application of ultrasonic waves. |

| Aqueous Media Synthesis | Environmentally friendly, cost-effective. | Use of water as a solvent. thieme-connect.com |

| Recyclable Catalysis | Reduced waste, cost-effective. | Employment of catalysts that can be easily recovered and reused. nih.gov |

Exploration of Undiscovered Reactivity and Selectivity Patterns

The unique arrangement of functional groups in this compound offers a rich landscape for exploring novel reactivity and selectivity. The C4-iodo group is a particularly versatile handle for post-synthetic modification.

Key areas for future exploration include:

Cross-Coupling Reactions: The iodine atom at the C4 position is an excellent substrate for various palladium- and copper-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. nih.govrsc.orgnih.govrsc.org This allows for the introduction of a wide array of aryl, alkynyl, and amino substituents, creating diverse molecular libraries. Research into chemoselective couplings that leave other positions of the molecule untouched will be crucial. rsc.org

Directed Metalation: The development of methods for regioselective metalation (e.g., magnesiation or zincation) at other positions on the pyrazole (B372694) ring would enable sequential functionalization, offering precise control over the final molecular architecture. rsc.org

Functional Group Interconversion: The hydroxymethyl group at C3 can be oxidized to an aldehyde or carboxylic acid, providing entry points to a host of other derivatives through reactions like reductive amination, esterification, or amide bond formation.

Investigating these reaction pathways will unlock the full synthetic potential of the this compound scaffold. researchgate.net

Integration into Automated Synthesis and High-Throughput Experimentation

Modern drug discovery and materials science rely heavily on the rapid synthesis and screening of large compound libraries. nih.gov this compound is an ideal starting material for such endeavors due to its multiple points for diversification.

Future trends will involve:

Automated Library Synthesis: Integrating the synthesis of derivatives into automated platforms can dramatically accelerate the production of compound libraries. nih.govwhiterose.ac.ukwhiterose.ac.ukchemspeed.com Robotic systems can handle the dispensing of reagents and the execution of reaction sequences, such as the various cross-coupling reactions at the C4 position. rsc.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, especially for handling potentially unstable intermediates. mit.edu Developing flow-based protocols for the functionalization of this pyrazole scaffold would be a significant advancement.

High-Throughput Screening: The generated libraries can be rapidly evaluated for biological activity or material properties using high-throughput screening (HTS) techniques, accelerating the discovery of new lead compounds. nih.gov

The combination of automated synthesis and HTS will enable the efficient exploration of the chemical space around the this compound core. nih.gov

Expanding the Role of this compound in Diverse Chemical Disciplines

The structural features of this compound suggest its utility beyond its initial intended applications. Pyrazole derivatives are known to be valuable in medicinal chemistry, agrochemicals, and materials science. lifechemicals.comnih.gov

Potential areas for expansion include:

Medicinal Chemistry: Pyrazole-containing molecules are scaffolds for a wide range of therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial drugs. ontosight.ainih.govnih.gov The functional handles on this compound allow for the systematic modification of its structure to optimize interactions with biological targets.

Agrochemicals: Many successful insecticides and herbicides are based on the pyrazole framework. lifechemicals.com Derivatives could be synthesized and screened for potential applications in crop protection.

Materials Science: Substituted pyrazoles have been investigated as ligands for transition metal catalysts, components of polymers, and supramolecular assemblies. lifechemicals.com The iodo- and hydroxyl- functionalities provide avenues to incorporate this scaffold into larger, functional materials.

By exploring these diverse applications, the value of this compound as a versatile building block can be fully realized.

Opportunities for Chiral Derivatives and Asymmetric Synthesis

The introduction of chirality into drug candidates is often critical for optimizing efficacy and reducing side effects. While this compound itself is achiral, its derivatives offer numerous opportunities for asymmetric synthesis. rwth-aachen.de

Future research should focus on:

Asymmetric Catalysis: The development of enantioselective methods for the functionalization of the pyrazole core is a key area of interest. rwth-aachen.dersc.org For instance, asymmetric reactions involving the hydroxymethyl group or derivatives thereof could establish a stereocenter adjacent to the pyrazole ring.

Chiral Auxiliaries: The temporary incorporation of a chiral auxiliary can guide the stereochemical outcome of subsequent reactions, allowing for the synthesis of enantiomerically pure products. rsc.orgnih.govrsc.orgwikipedia.org

Axial Chirality: Recent advances have shown that appropriately substituted pyrazoles can exhibit axial chirality. rsc.org By introducing bulky groups through cross-coupling at the C4 position and potentially modifying the N2-cyclopentyl group, it may be possible to create novel atropisomeric pyrazole derivatives with unique properties. rsc.org

The synthesis of chiral derivatives of this compound will open new avenues for its application in fields where stereochemistry is paramount. researchgate.net

Q & A

Basic: What synthetic strategies are recommended for preparing (2-Cyclopentyl-4-iodopyrazol-3-yl)methanol with high purity?

Methodological Answer:

The synthesis typically involves multi-step reactions, including cyclopentyl group introduction, iodination, and methanol functionalization. Key steps:

- Cyclopentyl Incorporation: Use nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the cyclopentyl moiety to the pyrazole core .

- Iodination: Optimize iodination using reagents like N-iodosuccinimide (NIS) under controlled temperature (0–25°C) in polar aprotic solvents (e.g., DMF) to minimize byproducts .

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC for isolation. Monitor purity via TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc) .

Critical Parameters:

- Reaction time and stoichiometry (excess iodine reagents risk over-iodination).

- Solvent choice impacts regioselectivity and yield .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ (expected m/z ~333.00) and iodine isotope pattern .

- X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable (e.g., ethanol recrystallization) .

- HPLC-PDA: Assess purity (>95%) using a C18 column (MeCN/H2O gradient) .

Advanced: How can contradictory spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

Methodological Answer:

Contradictions may arise from dynamic effects (e.g., rotamers) or impurities:

- Variable Temperature NMR: Cool samples to –40°C to slow conformational exchange and simplify splitting patterns .

- DEPT-135/HSQC: Differentiate CH₃, CH₂, and CH groups to rule out misassignments .

- Computational Modeling: Compare experimental ¹³C shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) .

- Repeat Synthesis: Verify reproducibility under inert conditions (argon) to exclude oxidation byproducts .

Case Study:

Inconsistent ¹H NMR signals at δ 4.5–5.0 ppm may indicate residual solvent (e.g., DMF) or hydroxyl proton exchange. Use deuterated solvents (CDCl₃) and D₂O shake tests to confirm .

Advanced: What mechanistic insights guide the regioselective iodination of the pyrazole ring?

Methodological Answer:

Iodination regioselectivity is influenced by:

- Electronic Effects: Electron-donating groups (e.g., cyclopentyl) activate specific positions. DFT calculations predict electrophilic attack at the 4-position due to lower activation energy .

- Steric Hindrance: Bulky substituents (e.g., cyclopentyl at position 2) direct iodine to less hindered sites .

- Catalytic Additives: Use Lewis acids (e.g., ZnCl₂) to polarize the N-I bond and enhance selectivity .

Experimental Validation:

- Competition Experiments: Compare iodination rates of substituted pyrazoles.

- Kinetic Isotope Effects (KIE): Study deuterated analogs to distinguish radical vs. electrophilic pathways .

Advanced: How does the compound’s stability under varying pH and solvent conditions impact experimental design?

Methodological Answer:

- pH Stability:

- Acidic Conditions (pH <3): Risk methanol group oxidation; use inert atmospheres (N₂) to prevent degradation .

- Basic Conditions (pH >10): Pyrazole ring hydrolysis possible; avoid prolonged exposure .

- Solvent Compatibility:

- Polar Protic Solvents (e.g., MeOH): Promote iodohydrin formation; prefer aprotic solvents (e.g., THF) .

- Light Sensitivity: Store in amber vials at –20°C to prevent photo-deiodination .

Stability Testing:

Advanced: What computational approaches predict the compound’s reactivity in catalytic systems?

Methodological Answer:

- Docking Studies: Model interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina .

- Reactivity Descriptors: Calculate Fukui indices (DFT) to identify nucleophilic/electrophilic sites .

- Solvent Effects: Use COSMO-RS to simulate solvation energies in reaction media .

Validation:

- Compare predicted vs. experimental reaction outcomes (e.g., Suzuki coupling yields) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.